Ambrisentan

描述

This compound is an orally active selective type A endothelin receptor antagonist indicated for the treatment of pulmonary arterial hypertension. It is approved in Europe, Canada and the United States for use as a single agent to improve exercise ability and delay clinical worsening. In addition, it is approved in the United States for use in combination with tadalafil to reduce the risks of disease progression, hospitalization and to improve exercise ability. Studies establishing the efficacy of this compound included patients with both idiopathic or heritable pulmonary arterial hypertension and those with pulmonary arterial hypertension associated with connective tissue diseases. Patients studied displayed symptoms and etiologies predominantly of WHO Functional Class II-III. As an endothelin receptor antagonist, this compound prevents endogenous endothelin peptide from constricting the muscles in blood vessels, allowing them to relax and permit a reduction in blood pressure.

This compound is an Endothelin Receptor Antagonist. The mechanism of action of this compound is as an Endothelin Receptor Antagonist.

This compound is an endothelin receptor antagonist used in the therapy of pulmonary arterial hypertension (PAH). This compound has been associated with a low rate of serum enzyme elevations during therapy, but has yet to be implicated in cases of clinically apparent acute liver injury.

This compound is an orally bioavailable, selective antagonist of the endothelin type-A (ETA) receptor that may be used for the treatment of pulmonary arterial hypertension (PAH). Upon administration, this compound targets and binds to ETA receptor, which prevents the binding of endothelin-1 (ET-1) to the ETA receptor and ET-1/ETA-mediated vasoconstriction and cell proliferation. This may lead to vasodilation. ET-1 concentrations are increased in plasma as well as lung tissue in PAH, and ET-1 may play a key role in the pathogenesis of PAH.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2007 and has 3 approved and 7 investigational indications. This drug has a black box warning from the FDA.

an ET(A) receptor antagonist and antihypertensive agent; studied for use in pulmonary arterial hypertension

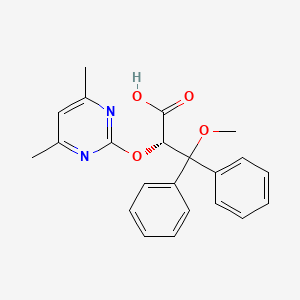

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJTZYPIHDYQMC-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046282 | |

| Record name | Ambrisentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Ambrisentan is practically insoluble in aqueous solutions at low pH. Solubility increases at higher pH. | |

| Record name | Ambrisentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

177036-94-1 | |

| Record name | Ambrisentan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177036-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ambrisentan [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177036941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambrisentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ambrisentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-(2S)-2-[(4,6-dimethylpyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBRISENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW6NV07QEC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

165-168 °C | |

| Record name | Ambrisentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Ambrisentan in Pulmonary Arterial Hypertension

Abstract

Pulmonary Arterial Hypertension (PAH) is a devastating and progressive disease characterized by elevated pulmonary arterial pressure, leading to right ventricular failure and premature death.[1][2] The pathophysiology of PAH is complex, involving significant endothelial dysfunction and an imbalance in vasoactive mediators.[1][3] Central to this pathology is the endothelin (ET) system, particularly the potent vasoconstrictor and mitogen, endothelin-1 (ET-1).[3][4][5] Plasma levels of ET-1 are markedly elevated in patients with PAH and correlate with disease severity and prognosis.[4][5][6][7] Ambrisentan, a propanoic acid-based compound, is a highly selective endothelin receptor antagonist (ERA) developed to counteract the deleterious effects of ET-1.[8][9][10] This guide provides a comprehensive technical overview of this compound's mechanism of action, detailing its molecular interactions, the significance of its receptor selectivity, and the experimental methodologies used to validate its function.

The Endothelin System: A Primary Driver of PAH Pathophysiology

The endothelin system plays a crucial role in vascular homeostasis. In PAH, this system is significantly upregulated, contributing directly to the disease's progression.

Endothelin-1 (ET-1): The Key Effector Molecule

ET-1, a 21-amino acid peptide, is the most potent endogenous vasoconstrictor known.[1][11] Produced primarily by vascular endothelial cells, its expression is markedly increased in the pulmonary vasculature of PAH patients.[3][7] Beyond its powerful vasoconstrictive properties, ET-1 also functions as a mitogen, promoting the proliferation of pulmonary artery smooth muscle cells (PASMCs).[6][12][13] This dual action of vasoconstriction and proliferation drives the characteristic vascular remodeling, narrowing of the pulmonary arteries, and increased pulmonary vascular resistance (PVR) that define PAH.[2][12]

Endothelin Receptors: ET-A and ET-B

ET-1 exerts its effects by binding to two distinct G-protein coupled receptor subtypes, Endothelin Receptor Type A (ET-A) and Type B (ET-B), which have different locations and downstream effects.[1][2][3][6][11][14][15]

-

ET-A Receptors: These are predominantly located on vascular smooth muscle cells.[1][2][3][14][15] Activation of ET-A receptors by ET-1 binding is unequivocally pathogenic in PAH, mediating potent vasoconstriction and PASMC proliferation.[1][16]

-

ET-B Receptors: These receptors have a more complex, dual role. They are found on vascular smooth muscle cells, where their activation also contributes to vasoconstriction.[11] However, they are also highly expressed on endothelial cells, where their activation serves two beneficial functions:

This dichotomy in receptor function is the foundational rationale for the development of selective ET-A receptor antagonists.

This compound's Core Mechanism: Selective ET-A Receptor Blockade

This compound is engineered to selectively inhibit the ET-A receptor, thereby blocking the harmful effects of ET-1 while preserving the potentially beneficial functions of the ET-B receptor.

Molecular Interaction and Signal Transduction Inhibition

The primary mechanism of this compound is competitive antagonism at the ET-A receptor. By binding to this receptor on PASMCs, this compound prevents ET-1 from docking and initiating its signaling cascade.[6]

The ET-A receptor is coupled to a Gq-protein. Upon activation by ET-1, this protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering a massive release of intracellular calcium (Ca2+).[11] This surge in cytosolic Ca2+ leads to the activation of myosin light-chain kinase, resulting in smooth muscle contraction and vasoconstriction.[11] By blocking ET-1 binding, this compound halts this entire pathway, promoting vasodilation.

Caption: this compound blocks the ET-1 signaling cascade in smooth muscle cells.

The Significance of High Selectivity

This compound is distinguished by its high selectivity for the ET-A receptor over the ET-B receptor. Binding studies have demonstrated a selectivity of over 4,000-fold in human ventricular myocardial membranes (Ki = 0.011 nM for ET-A).[13] This compares favorably to dual antagonists like Bosentan, which has a much lower selectivity ratio.[8]

This high selectivity is clinically meaningful for two reasons:

-

Preservation of ET-1 Clearance: By not antagonizing the endothelial ET-B receptor, this compound allows the body's natural ET-1 clearance mechanism to remain fully functional, which may prevent the significant increases in circulating ET-1 levels seen with dual antagonists.[6][16]

-

Preservation of Endothelial Vasodilation: The ET-B-mediated release of vasodilators NO and prostacyclin is unimpeded, potentially contributing to a more favorable hemodynamic profile.[6][17]

Caption: Selective vs. Dual Endothelin Receptor Antagonism.

Pharmacodynamic Outcomes & Clinical Validation

The mechanism of selective ET-A antagonism translates directly into measurable clinical benefits for patients with PAH. Large, randomized, placebo-controlled trials, notably the ARIES studies (this compound in Pulmonary Arterial Hypertension, Randomized, Double-Blind, Placebo-Controlled, Multicenter, Efficacy Study 1 and 2), have provided robust evidence of its efficacy.[10][18]

| Clinical Endpoint | Result of this compound Treatment | Source(s) |

| Exercise Capacity | Statistically significant increase in 6-minute walk distance (6MWD). Placebo-corrected improvements ranged from 31m to 59m at 12 weeks. | [10][18] |

| Hemodynamics | Significant reduction in Pulmonary Vascular Resistance (PVR) and mean Pulmonary Arterial Pressure (mPAP); significant increase in Cardiac Index. | [19][20] |

| Disease Progression | Delayed time to clinical worsening. | [9][13][18] |

| Functional Status | Improvement in WHO Functional Class. | [18][19] |

| Biomarkers | Reduction in plasma concentrations of B-type natriuretic peptide (BNP), a marker of ventricular stress. | [13][18] |

Long-term studies have further demonstrated that these improvements are durable, with sustained benefits in exercise capacity and hemodynamics for at least two years.[20][21]

Key Experimental Protocols for Mechanistic Validation

The claims of selectivity and functional antagonism for this compound are validated through rigorous in vitro and ex vivo experimental protocols.

Protocol: Radioligand Receptor Binding Assay

This assay is the gold standard for determining the binding affinity and selectivity of a compound for its target receptors.

-

Objective: To quantify the inhibitory constant (Ki) of this compound for the human ET-A and ET-B receptors.

-

Methodology:

-

Membrane Preparation: Human embryonic kidney (HEK) cells are transfected to express high levels of either the human ET-A or ET-B receptor. The cells are harvested, homogenized, and centrifuged to isolate a cell membrane preparation rich in the target receptors.

-

Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [¹²⁵I]-ET-1) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.

-

Incubation & Separation: The reaction is allowed to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter, trapping the membrane-bound radioligand while unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are plotted as percent specific binding versus the concentration of this compound. The IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Self-Validation: The protocol includes control wells with no competitor (0% inhibition) and wells with a saturating concentration of an unlabeled ligand (100% inhibition) to define the specific binding window. The Kd of the radioligand is predetermined in saturation binding experiments.

Caption: Workflow for a Radioligand Receptor Binding Assay.

Protocol: In Vitro Functional Vasoconstriction Assay

This ex vivo assay measures the functional consequence of receptor binding, demonstrating the ability of this compound to antagonize ET-1-induced muscle contraction.

-

Objective: To determine the functional potency of this compound in blocking ET-1-induced vasoconstriction in isolated pulmonary arteries.

-

Methodology:

-

Tissue Preparation: Pulmonary arteries are carefully dissected from a suitable animal model (e.g., rat) and cut into 2-3 mm rings.

-

Mounting: The rings are mounted in an organ bath system containing a physiological salt solution, aerated with 95% O₂/5% CO₂, and maintained at 37°C. The rings are connected to an isometric force transducer to measure tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension. Viability is confirmed by contracting the tissue with potassium chloride (KCl).

-

Control Curve: A cumulative concentration-response curve is generated by adding increasing concentrations of ET-1 to the bath and recording the contractile response.

-

Antagonist Incubation: The tissue is washed and allowed to return to baseline. A fixed concentration of this compound is then added to the bath and allowed to incubate.

-

Test Curve: The ET-1 concentration-response curve is repeated in the presence of this compound. A rightward shift in the curve indicates competitive antagonism.

-

Data Analysis: The process is repeated with several concentrations of this compound. A Schild plot is constructed to determine the pA₂, a measure of the antagonist's potency.

-

-

Self-Validation: Each tissue serves as its own control (pre- and post-antagonist). Time controls (repeating the ET-1 curve without the antagonist) are run in parallel to ensure the tissue response is stable over the course of the experiment.

Caption: Workflow for a Functional Vasoconstriction Assay.

Conclusion

The mechanism of action of this compound in pulmonary arterial hypertension is a clear example of targeted molecular therapy. By acting as a highly selective, competitive antagonist of the ET-A receptor, it directly counteracts the primary pathogenic drivers of the disease: ET-1-mediated vasoconstriction and vascular smooth muscle cell proliferation.[6] Its high selectivity for the ET-A receptor spares the beneficial clearance and vasodilatory functions of the endothelial ET-B receptor, distinguishing its pharmacological profile from dual endothelin receptor antagonists.[6][16] This precise mechanism, validated by extensive preclinical and clinical data, results in improved hemodynamics, increased exercise capacity, and delayed disease progression for patients with PAH.[10][18][20]

References

- 1. Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]

- 2. A review of pulmonary arterial hypertension: role of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of endothelin-1 in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endothelin-1 Pathway Polymorphisms and Outcomes in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Expression of endothelin-1 in the lungs of patients with pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. This compound, an endothelin receptor type A-selective endothelin receptor antagonist, for the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound for the treatment of pulmonary arterial hypertension: results of the this compound in pulmonary arterial hypertension, randomized, double-blind, placebo-controlled, multicenter, efficacy (ARIES) study 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]

- 12. phassociation.org [phassociation.org]

- 13. tandfonline.com [tandfonline.com]

- 14. What are endothelin receptor antagonists and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 15. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. ahajournals.org [ahajournals.org]

- 19. This compound in portopulmonary hypertension: A multicenter, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Long-term outcomes with this compound monotherapy in pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound for the treatment of adults with pulmonary arterial « metajournal.com [metajournal.com]

The Molecular and Cellular Interplay of Ambrisentan: A Technical Guide for Researchers

This guide provides an in-depth exploration of the molecular and cellular effects of Ambrisentan, a highly selective endothelin-1 (ET-1) type A (ETA) receptor antagonist. Designed for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of this compound, offering both foundational knowledge and practical experimental insights.

Introduction: Targeting the Endothelin System in Pulmonary Arterial Hypertension

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary arterial pressure, leading to right heart failure and death.[1] A key player in the pathophysiology of PAH is the potent vasoconstrictor peptide, endothelin-1 (ET-1).[2][3] In patients with PAH, plasma and lung tissue concentrations of ET-1 are significantly elevated, contributing to vasoconstriction, smooth muscle cell proliferation, fibrosis, and inflammation.[2][4]

The biological effects of ET-1 are mediated through two G protein-coupled receptor subtypes: ETA and ETB.[5][6][7] ETA receptors, predominantly located on pulmonary artery smooth muscle cells, are the primary mediators of ET-1-induced vasoconstriction and cellular proliferation.[2][6][7] In contrast, ETB receptors are mainly found on endothelial cells and are involved in the clearance of circulating ET-1 and the production of vasodilators such as nitric oxide and prostacyclin.[2][6][8] However, ETB receptors are also present on smooth muscle cells, where their activation can also contribute to vasoconstriction.[2]

This compound emerges as a critical therapeutic intervention by selectively antagonizing the ETA receptor. This targeted approach aims to inhibit the detrimental effects of ET-1 while preserving the potentially beneficial functions of the ETB receptor.[6][8] Clinical trials have demonstrated that this compound improves exercise capacity, hemodynamics, and time to clinical worsening in patients with PAH.[9][10]

Molecular Mechanism of Action: Selective ETA Receptor Blockade

This compound is a propanoic acid-based, non-sulfonamide, orally active endothelin receptor antagonist. Its therapeutic efficacy is rooted in its high affinity and selectivity for the ETA receptor over the ETB receptor.[5][8][11] This selectivity is a key differentiator from other endothelin receptor antagonists like bosentan, which is a dual ETA/ETB antagonist.[6]

The selective blockade of the ETA receptor by this compound prevents the binding of ET-1, thereby inhibiting the downstream signaling cascades that lead to vasoconstriction and vascular remodeling.[8][11][12] By not significantly affecting the ETB receptor, this compound theoretically allows for the continued clearance of ET-1 and the production of vasodilatory mediators by the endothelium.[8]

Signaling Pathway of Endothelin-1 and the Impact of this compound

The binding of ET-1 to the ETA receptor on pulmonary artery smooth muscle cells initiates a cascade of intracellular events. This process is primarily mediated through the Gq/11 protein, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to smooth muscle contraction and proliferation.

This compound, by competitively binding to the ETA receptor, prevents ET-1 from initiating this signaling cascade. This blockade leads to a reduction in intracellular calcium concentration and inhibits the proliferative signaling pathways, ultimately resulting in vasodilation and attenuation of vascular remodeling.

Quantitative Assessment of this compound's Efficacy

The potency and selectivity of this compound have been quantified through various in-vitro assays. These studies provide crucial data for understanding its pharmacological profile.

| Parameter | Value | Assay System | Reference |

| Ki for ETA Receptor | ~0.011 nM | Human ventricular myocyte-derived ETA receptors | [10] |

| Ki for ETA Receptor | ~1 nM | Human ET-receptors in CHO cells | [11] |

| Ki for ETB Receptor | 195 nM | [11] | |

| Selectivity (ETA vs ETB) | >4000:1 | Human ventricular myocyte-derived receptors | [10][13] |

| Selectivity (ETA vs ETB) | ~200:1 | [11][14] | |

| pKB (Pulmonary Artery) | 7.38 ± 0.13 | Human isolated pulmonary artery rings | [5][7] |

| pKB (Radial Artery) | 6.96 ± 0.10 | Human isolated radial artery rings | [5][7] |

| Kb (Calcium Release Assay) | 0.12 nM | Human Pulmonary Artery Smooth Muscle Cells | [9] |

| Kb (IP1 Accumulation Assay) | 1.1 nM | Human Pulmonary Artery Smooth Muscle Cells | [9] |

| IC50 (OATP1B1 inhibition) | 47.0 µM | Transfected cell-lines | [3] |

| IC50 (OATP1B3 inhibition) | 44.6 µM | Transfected cell-lines | [3] |

Experimental Protocols for Evaluating Cellular Effects

To investigate the cellular effects of this compound, a variety of in-vitro assays are employed. These protocols provide a framework for researchers to assess the functional consequences of ETA receptor blockade.

Vasoconstriction Assay (Isometric Force Measurement)

This assay directly measures the effect of this compound on ET-1-induced contraction of vascular tissue.

Methodology:

-

Tissue Preparation: Isolate human pulmonary or radial artery ring segments.[5][7]

-

Mounting: Mount the arterial rings in organ baths for isometric force measurement.[5][7]

-

Equilibration: Allow the tissues to equilibrate under optimal tension.

-

Treatment: Construct a cumulative concentration-response curve to ET-1 in the absence or presence of varying concentrations of this compound (e.g., 0.1-1µM).[5][7]

-

Data Analysis: Measure the contractile force and calculate the pKB value to quantify the antagonistic potency of this compound.[5][7]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the impact of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed human pulmonary artery smooth muscle cells (PASMCs) in a 96-well plate and allow them to adhere.

-

Serum Starvation: Synchronize the cells by serum starvation for 24 hours.

-

Treatment: Treat the cells with this compound at various concentrations in the presence or absence of a mitogen like ET-1 or platelet-derived growth factor (PDGF).

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow the formation of formazan crystals.[15]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the control group.

Cell Migration Assay (Boyden Chamber/Transwell Assay)

This assay evaluates the effect of this compound on the migratory capacity of PASMCs towards a chemoattractant.

Methodology:

-

Chamber Preparation: Place a porous membrane (e.g., collagen-coated) between the upper and lower chambers of a Boyden chamber or Transwell insert.

-

Cell Seeding: Seed serum-starved PASMCs in the upper chamber.

-

Treatment: Add this compound to the upper chamber with the cells.

-

Chemoattractant: Add a chemoattractant (e.g., ET-1, PDGF, or 10% serum) to the lower chamber.

-

Incubation: Incubate the chamber to allow for cell migration through the membrane.

-

Cell Staining and Counting: After incubation, remove non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface and count them under a microscope or quantify the stain after extraction.[16]

-

Data Analysis: Compare the number of migrated cells in the this compound-treated groups to the control group.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay determines if this compound induces or inhibits apoptosis.

Methodology:

-

Cell Culture and Treatment: Culture PASMCs and treat with this compound at desired concentrations for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

Downstream Cellular Effects and Gene/Protein Expression

The blockade of the ETA receptor by this compound triggers a cascade of downstream cellular effects that contribute to its therapeutic benefit in PAH. These effects are underpinned by changes in gene and protein expression.

Gene Expression Analysis (qPCR and Microarray)

To understand the broader impact of this compound on cellular function, gene expression profiling can be performed.

Methodology:

-

RNA Isolation: Treat PASMCs with this compound and isolate total RNA.

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA.

-

qPCR: For targeted gene analysis, perform quantitative real-time PCR (qPCR) using primers for genes of interest (e.g., those involved in cell cycle, apoptosis, and extracellular matrix remodeling).

-

Microarray: For a global gene expression analysis, label the cDNA and hybridize it to a microarray chip containing probes for thousands of genes.

-

Data Analysis: Analyze the qPCR data using the delta-delta Ct method. For microarray data, use appropriate software to identify differentially expressed genes between this compound-treated and control cells.

Studies have shown that this compound administration in a rat model of PAH resulted in the recovery of ET-1 and endothelial nitric oxide synthase (eNOS) protein expression levels.[17][18]

Protein Expression Analysis (Western Blot)

Western blotting is used to confirm changes in protein levels downstream of ETA receptor blockade.

Methodology:

-

Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of proteins in the MAPK and Akt pathways, markers of proliferation like PCNA, and markers of apoptosis like cleaved caspase-3).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound's selective antagonism of the ETA receptor provides a targeted and effective therapeutic strategy for PAH. Its molecular mechanism, centered on the inhibition of ET-1-mediated vasoconstriction and proliferation, has been well-characterized. The in-depth understanding of its cellular effects, facilitated by the experimental protocols outlined in this guide, is crucial for ongoing research and the development of novel therapeutic approaches. By providing a comprehensive overview of the molecular and cellular interplay of this compound, this guide serves as a valuable resource for scientists dedicated to advancing the treatment of pulmonary vascular diseases.

References

- 1. In Vitro Experimental Approach for Studying Human Pulmonary Artery Smooth Muscle Cells and Endothelial Cells Proliferation and Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. Evaluation of the endothelin receptor antagonists this compound, bosentan, macitentan, and sitaxsentan as hepatobiliary transporter inhibitors and substrates in sandwich-cultured human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and this compound in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro evaluation of this compound analogues as potential endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and this compound in human pulmonary and radial arteries in vitro | AIRR | ANZCA Institutional Research Repository [anzca.intersearch.com.au]

- 8. arborassays.com [arborassays.com]

- 9. Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A review of pulmonary arterial hypertension: role of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rndsystems.com [rndsystems.com]

- 12. cloud-clone.com [cloud-clone.com]

- 13. researchgate.net [researchgate.net]

- 14. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Retains Its Pro‐Autophagic Activity on Human Pulmonary Artery Endothelial Cells Exposed to Hypoxia in an In Vitro Model Mimicking Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. publications.ersnet.org [publications.ersnet.org]

- 17. Effect of this compound Therapy on the Expression of Endothelin Receptor, Endothelial Nitric Oxide Synthase and NADPH Oxidase 4 in Monocrotaline-induced Pulmonary Arterial Hypertension Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

An In-depth Technical Guide on the Core Selectivity of Ambrisentan for the Endothelin ETA Receptor

Introduction: The Critical Role of the Endothelin System in Vasoregulation and the Rationale for Selective ETA Receptor Antagonism

The endothelin (ET) system is a pivotal signaling pathway in mammalian physiology, primarily recognized for its potent vasoconstrictive effects that regulate vascular tone and blood pressure.[1][2] The biological actions of the 21-amino acid peptide endothelin-1 (ET-1), the most abundant and potent isoform, are mediated through two distinct G-protein coupled receptors: the endothelin A (ETA) and endothelin B (ETB) receptors.[3][4][5]

The ETA receptor, predominantly located on vascular smooth muscle cells, is the primary mediator of ET-1's vasoconstrictive and proliferative effects.[4][6] In contrast, the ETB receptor exhibits a more complex and dual functionality. While ETB receptors on smooth muscle cells can also contribute to vasoconstriction, those on endothelial cells are crucial for vasodilation through the release of nitric oxide and prostacyclin.[4] Furthermore, endothelial ETB receptors play a vital role in clearing circulating ET-1.[4][6]

In pathophysiological states such as pulmonary arterial hypertension (PAH), elevated levels of ET-1 contribute to sustained vasoconstriction, vascular remodeling, and inflammation, largely through ETA receptor activation.[4] This understanding provides a strong rationale for the therapeutic strategy of antagonizing the endothelin system. A key consideration in developing endothelin receptor antagonists (ERAs) is whether to selectively target the ETA receptor or to dually antagonize both ETA and ETB receptors.[3] Selective ETA receptor antagonism, in theory, offers the advantage of inhibiting the detrimental vasoconstrictive and proliferative signals while preserving the beneficial vasodilatory and ET-1 clearance functions of the ETB receptor.[3][4] Ambrisentan, a propanoic acid derivative, was developed with this principle in mind, exhibiting a high degree of selectivity for the ETA receptor.[1]

This in-depth technical guide will provide a comprehensive overview of this compound's selectivity for the ETA receptor, detailing its pharmacological profile, the experimental methodologies used to characterize this selectivity, and the clinical implications for researchers, scientists, and drug development professionals.

Pharmacological Profile of this compound: A Quantitative Analysis of ETA Receptor Selectivity

This compound is a potent, orally active, and highly selective ETA receptor antagonist.[7][8] Its selectivity is a cornerstone of its therapeutic mechanism in managing conditions like PAH.[9] The degree of selectivity has been quantified in numerous in vitro studies, with reported selectivity ratios for the ETA over the ETB receptor varying depending on the assay system and tissue origin.[3][7][10]

Binding Affinity and Selectivity Data

The following table summarizes key quantitative data from various studies that have characterized this compound's binding affinity (Ki) and its selectivity for the ETA receptor compared to the ETB receptor.

| Assay System | ETA Receptor Ki (nM) | ETB Receptor Ki (nM) | ETA/ETB Selectivity Ratio | Reference |

| Human ET receptors in CHO cells | ~1 | 195 | ~200-fold | [3][11] |

| Human ventricular myocyte-derived receptors | ~0.011 | >44 | >4000-fold | [3][6][12] |

| Canine cells | 0.63 | 48.7 | ~77-fold | [3] |

| Rat tracheal and aortic smooth muscle | - | - | ~29-fold | [3] |

| Human myocardial membranes | - | - | >4000-fold | [13] |

| Competitive binding assay (unspecified) | - | - | 260-fold | [14] |

Note: Ki values represent the dissociation constant for the inhibitor, with lower values indicating higher binding affinity.

The variability in selectivity ratios highlights the importance of the experimental context, including the species and tissue from which the receptors are derived, and whether recombinant or native receptors are used.[3][15] Studies utilizing human ventricular myocyte-derived receptors have demonstrated the highest degree of selectivity for this compound.[3][12]

Signaling Pathway of Endothelin and the Action of this compound

The following diagram illustrates the endothelin signaling pathway and the specific point of intervention by this compound.

Caption: Endothelin signaling and this compound's mechanism of action.

Experimental Methodologies for Determining ETA Receptor Selectivity

The determination of a compound's receptor selectivity is a multi-faceted process that relies on a combination of in vitro assays. These assays can be broadly categorized into binding assays, which measure the affinity of a compound for a receptor, and functional assays, which assess the compound's ability to inhibit the biological response following receptor activation.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the binding affinity of a ligand to its receptor.[16] These assays utilize a radiolabeled ligand that specifically binds to the receptor of interest. The affinity of an unlabeled compound, such as this compound, is determined by its ability to compete with the radioligand for binding to the receptor.

Caption: Workflow for a competitive radioligand binding assay.

-

Membrane Preparation:

-

Culture cells expressing either human ETA or ETB receptors (e.g., CHO cells).

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation.[17]

-

-

Assay Setup:

-

In a 96-well plate, add the membrane preparation to each well.

-

Add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-ET-1).

-

Add varying concentrations of unlabeled this compound to different wells. Include control wells with no unlabeled competitor (total binding) and wells with a high concentration of an unlabeled ligand to determine non-specific binding.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[17]

-

-

Separation and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.[17]

-

-

Quantification:

-

Dry the filter mat and add a scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding for each concentration of this compound.

-

Plot the specific binding as a function of the this compound concentration to generate a competition curve.

-

Fit the curve using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

-

Selectivity Determination:

-

Perform the assay for both ETA and ETB receptors.

-

Calculate the selectivity ratio by dividing the Ki value for the ETB receptor by the Ki value for the ETA receptor.

-

Functional Assays

Functional assays measure the biological response to receptor activation and are crucial for confirming that the binding of an antagonist translates into an inhibitory effect. For endothelin receptors, these assays often involve measuring vasoconstriction in isolated blood vessels or second messenger signaling in cell-based systems.[18][19]

Caption: Workflow for a functional antagonism assay in isolated blood vessels.

-

Tissue Preparation:

-

Obtain segments of a suitable blood vessel (e.g., human pulmonary artery or rat aorta) and cut them into rings.[19]

-

Handle the tissue carefully to preserve the endothelium.

-

-

Mounting:

-

Mount the arterial rings in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Connect the rings to an isometric force transducer to measure changes in tension (contraction and relaxation).

-

-

Equilibration:

-

Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

-

-

Pre-incubation with Antagonist:

-

To some organ baths, add a fixed concentration of this compound and allow it to incubate with the tissue for a set time (e.g., 30-60 minutes). Other baths will serve as controls without the antagonist.

-

-

Cumulative Concentration-Response Curve:

-

In both control and this compound-treated baths, add ET-1 in a cumulative manner, increasing the concentration stepwise.

-

Record the contractile response after each addition of ET-1 until a maximal response is achieved.

-

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximal response against the logarithm of the ET-1 concentration.

-

The presence of a competitive antagonist like this compound will cause a rightward shift in the concentration-response curve.[19]

-

The degree of this shift can be used to calculate the antagonist's affinity (pA₂ or pKB value), providing a functional measure of its potency.[19]

-

Trustworthiness and Self-Validating Systems

In functional assays, the use of appropriate controls, such as vehicle-treated tissues, is essential. The reproducibility of the concentration-response curves and the predictable rightward shift in the presence of a competitive antagonist validate the experimental system. Furthermore, comparing the results from binding assays with those from functional assays provides a comprehensive and trustworthy assessment of the antagonist's pharmacological profile.

Conclusion: The Significance of ETA Selectivity in a Clinical Context

The high selectivity of this compound for the ETA receptor is a defining feature that underpins its therapeutic utility.[1][4] By potently inhibiting the vasoconstrictive and proliferative effects mediated by the ETA receptor while largely sparing the beneficial functions of the ETB receptor, this compound offers a targeted approach to managing diseases like pulmonary arterial hypertension.[3][4][12] The in-depth understanding of its selectivity, derived from rigorous in vitro binding and functional assays, provides a solid scientific foundation for its clinical application and for the continued development of novel endothelin receptor antagonists.

References

- 1. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. squarepharma.com.bd [squarepharma.com.bd]

- 7. This compound: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. Inhibition of endothelin receptors in the treatment of pulmonary arterial hypertension: does selectivity matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rndsystems.com [rndsystems.com]

- 12. A review of pulmonary arterial hypertension: role of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ahajournals.org [ahajournals.org]

- 15. researchgate.net [researchgate.net]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Methods for assessing endothelin ETA-receptor antagonists in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Functional estimation of endothelin-1 receptor antagonism by bosentan, macitentan and this compound in human pulmonary and radial arteries in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological profile of Ambrisentan as a therapeutic agent

An In-Depth Technical Guide to the Pharmacological Profile of Ambrisentan

Executive Summary

This compound is a potent and highly selective endothelin receptor antagonist (ERA) that has become a cornerstone in the management of Pulmonary Arterial Hypertension (PAH). This guide provides a comprehensive overview of its pharmacological profile, intended for researchers, scientists, and drug development professionals. We will explore its molecular mechanism, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and safety profile, grounded in pivotal clinical trial data and pharmacological studies. The narrative emphasizes the causality behind its therapeutic action and the experimental validation of its properties.

The Endothelin System in Pulmonary Arterial Hypertension

Pulmonary Arterial Hypertension (PAH) is a progressive, life-threatening disease characterized by elevated pulmonary arterial pressure and vascular resistance, leading to right ventricular failure and death.[1][2] A key pathway implicated in the pathogenesis of PAH is the endothelin (ET) system.[3] The primary isoform, endothelin-1 (ET-1), is a potent vasoconstrictor and smooth muscle cell mitogen whose plasma levels are elevated in PAH patients and correlate with disease severity and prognosis.[1]

ET-1 exerts its effects through two G-protein coupled receptor subtypes:

-

Endothelin Receptor Type A (ETA): Located primarily on vascular smooth muscle cells. Its activation leads to potent vasoconstriction and cellular proliferation, contributing directly to the vascular remodeling seen in PAH.[3][4]

-

Endothelin Receptor Type B (ETB): Found on both endothelial cells and smooth muscle cells. Endothelial ETB receptor activation mediates vasodilation through the release of nitric oxide and prostacyclin and is also responsible for clearing circulating ET-1.[4][5] Conversely, ETB receptors on smooth muscle cells can mediate vasoconstriction.[4]

The rationale for therapeutic intervention is to antagonize the deleterious effects of ET-1, thereby promoting vasodilation and inhibiting the proliferative processes that drive the disease.

Molecular Pharmacology of this compound

Mechanism of Action: Selective ETA Receptor Antagonism

This compound is a propanoic acid-based, non-sulfonamide endothelin receptor antagonist.[6][7] Its therapeutic effect is derived from its high-affinity blockade of the ETA receptor.[8] By selectively inhibiting the ETA receptor, this compound prevents ET-1 from binding and initiating the downstream signaling cascade responsible for vasoconstriction and smooth muscle cell proliferation.[9]

A key feature of this compound is its high selectivity for the ETA receptor over the ETB receptor. This selectivity is thought to be advantageous, as it leaves the vasodilatory and ET-1 clearance functions of the endothelial ETB receptors intact.[9]

Receptor Affinity and Selectivity

This compound's selectivity for the ETA receptor is a defining characteristic. The affinity and selectivity can vary depending on the assay system used, but it consistently demonstrates a significantly higher affinity for ETA over ETB. Reported selectivity ratios range from approximately 200:1 to over 4000:1.[6][10][11] This high degree of selectivity distinguishes it from dual endothelin receptor antagonists like bosentan.[12]

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (ETB/ETA) | Source |

|---|---|---|---|

| ETA | ~1 nM | ~200-fold | [11] |

| ETB | ~195 nM | [11] | |

| ETA | 1.5 nM | >4000-fold | [10] |

| ETB | >6000 nM | |[10] |

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound supports a convenient once-daily dosing regimen.[6]

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: this compound is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) occurring approximately 2 hours post-dose.[13][14] Its absorption is not affected by food.[14]

-

Distribution: It is highly bound to plasma proteins, primarily albumin (~99%).[8][13]

-

Metabolism: this compound is metabolized in the liver primarily via glucuronidation by UGT enzymes (1A9S, 2B7S, and 1A3S).[8][13] To a lesser extent, it undergoes oxidative metabolism by CYP3A4 and CYP2C19.[8][15]

-

Excretion: Elimination is predominantly through non-renal pathways.[16] Following oral administration, approximately 22% of the dose is recovered in the urine, with only 3.3% as unchanged drug.[13] The majority is found in the feces after hepatic and/or extra-hepatic metabolism.[13]

Table 2: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Source |

|---|---|---|

| Tmax (Peak Plasma Time) | ~2 hours | [8][13] |

| Protein Binding | ~99% | [8][13] |

| Terminal Half-life (t1/2) | ~15 hours | [8][13] |

| Apparent Oral Clearance | 38 mL/min (Healthy) 19 mL/min (PAH Patients) | [13][16] |

| Primary Metabolism | UGT Glucuronidation (1A9S, 2B7S, 1A3S) | [8][13] |

| Dosing Frequency | Once daily |[6] |

Drug-Drug Interactions

While this compound has a relatively low risk for drug-drug interactions compared to other ERAs, some are clinically significant.[17]

-

Cyclosporine: A strong inhibitor of OATP and P-glycoprotein, cyclosporine can double the exposure to this compound. When co-administered, the this compound dose should be limited to 5 mg once daily.[18][19]

-

CYP3A4 and CYP2C19 Inhibitors/Inducers: Strong inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) of these enzymes can alter this compound exposure, though the effects with rifampin appear transient.[8][14] Caution is advised when co-administering with potent inhibitors or inducers of these pathways.[20]

-

Other PAH Medications: No significant pharmacokinetic interactions have been observed with sildenafil or tadalafil.[18][21]

Clinical Efficacy

The efficacy of this compound in treating PAH has been robustly established in several large, randomized, placebo-controlled clinical trials.

Pivotal Monotherapy Trials: ARIES-1 and ARIES-2

The this compound in Pulmonary Arterial Hypertension, Randomized, Double-Blind, Placebo-Controlled, Multicenter, Efficacy Studies (ARIES-1 and ARIES-2) were pivotal phase III trials that evaluated the efficacy and safety of this compound monotherapy over 12 weeks.[7][22]

The primary endpoint for both studies was the change in the 6-minute walk distance (6MWD), a key measure of exercise capacity and a predictor of mortality in PAH.[7]

Table 3: Summary of Efficacy Results from ARIES-1 & ARIES-2 (12 Weeks)

| Endpoint | ARIES-1 (5mg / 10mg) | ARIES-2 (2.5mg / 5mg) | Source |

|---|---|---|---|

| N | 202 | 192 | [7][22] |

| Change in 6MWD (Placebo-Corrected) | +31 m (p=0.008) / +51 m (p<0.001) | +32 m (p=0.022) / +59 m (p<0.001) | [7][22] |

| Time to Clinical Worsening | Not significant | Significant delay (p=0.028) | [7] |

| Change in WHO Functional Class | Significant improvement (p=0.006) | Not significant | [7] |

| Change in Borg Dyspnea Score | Significant improvement | Significant improvement | [7] |

| Change in B-type Natriuretic Peptide | Significant decrease | Significant decrease |[7] |

These studies demonstrated that this compound significantly improves exercise capacity and other key clinical markers in patients with PAH.[7][22] Long-term extension studies showed that these benefits were sustained for at least 48 weeks.[7]

Combination Therapy: The AMBITION Study

The AMBITION study was a landmark trial that investigated the efficacy of initial combination therapy with this compound and tadalafil (a PDE5 inhibitor) compared to monotherapy with either agent in treatment-naïve PAH patients.[2] The study showed that upfront combination therapy significantly reduced the risk of clinical failure events compared to monotherapy.[2] This trial has influenced treatment guidelines, which now recommend initial combination therapy for many PAH patients.[23]

Safety and Tolerability Profile

This compound is generally well-tolerated.[18] The most common adverse events are often related to its vasodilatory mechanism.

Common and Serious Adverse Events

-

Most Common Adverse Reactions: The most frequently reported side effects include peripheral edema, nasal congestion, sinusitis, and flushing.[18][24]

-

Embryo-Fetal Toxicity: Like all ERAs, this compound is a potent teratogen and is strictly contraindicated in pregnancy.[18][25] Female patients of childbearing potential must use reliable contraception and undergo regular pregnancy testing. This is managed through a restricted program called the Letairis REMS (Risk Evaluation and Mitigation Strategy) Program.[24]

-

Hepatotoxicity: While elevated liver aminotransferases can occur, the incidence is low. In the ARIES studies, no patient on this compound developed aminotransferase levels >3 times the upper limit of normal.[7][26] However, monitoring of liver function is still recommended.[19]

-

Fluid Retention: Peripheral edema is a known class effect of ERAs.[24]

-

Decreased Hemoglobin: A decrease in hemoglobin concentration can occur, typically within the first few weeks of treatment, and should be monitored.[19][27]

Monitoring Requirements

To ensure patient safety, the following monitoring protocol is essential:

-

Females of Reproductive Potential: A negative pregnancy test is required before initiating therapy, followed by monthly tests during treatment and one month after discontinuation.[19][28]

-

Liver Function Tests: Liver enzymes (ALT, AST) should be measured at baseline and periodically thereafter.[19][28]

-

Hemoglobin/Hematocrit: Levels should be checked at baseline, at one month, and periodically thereafter.[19][28]

Key Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for ETA/ETB Selectivity

This protocol outlines a standard method to determine the binding affinity (Ki) and selectivity of a compound like this compound for endothelin receptors.

Objective: To quantify the binding affinity of this compound for human ETA and ETB receptors expressed in a recombinant cell line (e.g., CHO or HEK293 cells) and determine its selectivity ratio.

Materials:

-

Cell membranes from CHO cells stably expressing either human ETA or ETB receptors.

-

Radioligand: [125I]-ET-1.

-

Test Compound: this compound, serially diluted.

-

Non-specific binding control: Unlabeled ET-1 (high concentration, e.g., 1 µM).

-

Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Scintillation fluid and counter.

-

96-well plates and filtration apparatus.

Methodology:

-

Plate Preparation: Add assay buffer, serially diluted this compound (or unlabeled ET-1 for control wells), and a fixed concentration of [125I]-ET-1 to each well of a 96-well plate.

-

Membrane Addition: Initiate the binding reaction by adding a pre-determined amount of cell membrane preparation (ETA or ETB) to each well.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium (e.g., 120 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, washing quickly with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Use non-linear regression analysis to determine the IC50 (the concentration of this compound that inhibits 50% of specific [125I]-ET-1 binding).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Repeat the entire procedure for both ETA and ETB expressing membranes.

-

Determine Selectivity: Calculate the selectivity ratio by dividing the Ki for the ETB receptor by the Ki for the ETA receptor.

-

Workflow: Clinical Trial Design (ARIES Model)

The following diagram illustrates the typical workflow of a pivotal Phase III clinical trial for a PAH therapeutic agent, modeled after the ARIES studies.

Conclusion

This compound is an established therapeutic agent for Pulmonary Arterial Hypertension with a well-defined pharmacological profile. Its high selectivity for the ETA receptor provides a targeted mechanism to counteract the vasoconstrictive and proliferative effects of endothelin-1, which are central to the pathophysiology of PAH. Supported by robust clinical evidence, this compound demonstrates significant improvements in exercise capacity and other key clinical outcomes, both as a monotherapy and as part of a combination treatment strategy. Its favorable pharmacokinetic profile allows for once-daily dosing, and while it carries class-specific risks such as teratogenicity and potential hepatotoxicity, these can be effectively managed with a structured monitoring program. For researchers and clinicians, this compound represents a critical tool in the pharmacological management of this complex disease.

References

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. Endothelin Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]

- 5. This compound for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a review of its use in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. Letairis (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. rndsystems.com [rndsystems.com]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. This compound | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. Drug-Drug Interactions in the Management of Patients With Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 18. phassociation.org [phassociation.org]

- 19. drugs.com [drugs.com]

- 20. medindia.net [medindia.net]

- 21. tandfonline.com [tandfonline.com]

- 22. This compound for the treatment of pulmonary arterial hypertension: results of the this compound in pulmonary arterial hypertension, randomized, double-blind, placebo-controlled, multicenter, efficacy (ARIES) study 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ESC/ERS Guidelines | Letairis® (this compound) [letairis.com]

- 24. Letairis® (this compound) | Official HCP Website [letairis.com]

- 25. This compound - Wikipedia [en.wikipedia.org]

- 26. Evaluation of efficacy, safety and tolerability of this compound in Chinese adults with pulmonary arterial hypertension: a prospective open label cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 27. accessdata.fda.gov [accessdata.fda.gov]

- 28. droracle.ai [droracle.ai]

The Vasoactive Villain: A Technical Guide to the Role of Endothelin-1 in Diseases Targeted by Ambrisentan

This guide provides a deep dive into the multifaceted role of endothelin-1 (ET-1) in the pathophysiology of diseases amenable to treatment with the selective endothelin receptor antagonist, Ambrisentan. Tailored for researchers, scientists, and drug development professionals, this document synthesizes complex signaling pathways, preclinical and clinical data, and detailed experimental methodologies to offer a comprehensive resource on this critical therapeutic target.

I. The Endothelin System: A Potent Regulator of Vascular Homeostasis

The endothelin (ET) system is a pivotal signaling axis in cardiovascular physiology, primarily comprising three 21-amino acid peptides (ET-1, ET-2, and ET-3) and two G-protein coupled receptors (GPCRs), the endothelin A (ETA) and endothelin B (ETB) receptors.[1] ET-1, the most abundant and potent isoform, is predominantly produced by vascular endothelial cells and is recognized as the most powerful endogenous vasoconstrictor discovered to date.[2] Beyond its profound effects on vascular tone, ET-1 is a potent mitogen, stimulating the proliferation of various cell types, and exhibits pro-inflammatory and pro-fibrotic properties.[2][3]

The biological effects of ET-1 are mediated through its binding to ETA and ETB receptors, which are differentially expressed and coupled to distinct downstream signaling cascades. ETA receptors are primarily located on vascular smooth muscle cells, where their activation leads to potent vasoconstriction and cellular proliferation.[4][5] In contrast, ETB receptors are predominantly found on endothelial cells and mediate vasodilation through the release of nitric oxide (NO) and prostacyclin.[4][5] ETB receptors also play a crucial role in the clearance of circulating ET-1.[4][6] Under physiological conditions, a delicate balance between the ETA and ETB receptor-mediated effects maintains vascular homeostasis.

II. The Pathophysiological Role of Endothelin-1 in Disease

An imbalance in the endothelin system, characterized by the overexpression of ET-1 and/or dysregulation of its receptors, is a key driver in the pathogenesis of several cardiovascular and fibrotic diseases.

A. Pulmonary Arterial Hypertension (PAH)

Pulmonary arterial hypertension is a devastating and progressive disease characterized by elevated pulmonary arterial pressure, leading to right heart failure and premature death.[7] A hallmark of PAH is the profound remodeling of the pulmonary arterioles, driven by the proliferation of endothelial and smooth muscle cells, inflammation, and thrombosis.[7]

In patients with PAH, there is a significant overproduction of ET-1 in the pulmonary vasculature, while the expression of vasodilators like nitric oxide and prostacyclin is diminished.[8] This pathological imbalance leads to sustained vasoconstriction and aberrant vascular remodeling, contributing directly to the increased pulmonary vascular resistance seen in PAH.[9] Furthermore, in PAH, there is an increased expression of ETA and smooth muscle ETB receptors, which mediate vasoconstriction, and a decreased expression of endothelial ETB receptors, which are responsible for vasodilation and ET-1 clearance.[7]

B. Fibrotic Diseases

The role of ET-1 extends beyond vascular dysfunction to the pathogenesis of fibrotic disorders, including pulmonary fibrosis.[10] ET-1 is a potent pro-fibrotic mediator that stimulates fibroblast proliferation and differentiation into myofibroblasts, the primary cell type responsible for excessive extracellular matrix deposition.[11] In conditions like idiopathic pulmonary fibrosis (IPF), elevated levels of ET-1 are found in the lungs, contributing to the progressive scarring and loss of lung function.[11] ET-1 can also induce the transition of alveolar epithelial cells into fibroblast-like cells, a process known as epithelial-mesenchymal transition, further exacerbating the fibrotic process.[12]

C. Other Cardiovascular Diseases

Elevated levels of ET-1 have been implicated in a range of other cardiovascular conditions, including hypertension, heart failure, and atherosclerosis.[3][13] In these diseases, ET-1 contributes to endothelial dysfunction, inflammation, and vascular remodeling, underscoring its broad impact on cardiovascular health.[3][13]

III. This compound: A Selective Endothelin-A Receptor Antagonist

This compound is an orally active, propanoic acid-based selective ETA receptor antagonist.[14] Its therapeutic efficacy in PAH stems from its high affinity and selective blockade of the ETA receptor, thereby inhibiting the detrimental effects of ET-1, including vasoconstriction and cellular proliferation.[15][16]

A. Mechanism of Action

This compound competitively inhibits the binding of ET-1 to the ETA receptor. By selectively targeting the ETA receptor, this compound mitigates the vasoconstrictive and proliferative signaling pathways mediated by this receptor, while preserving the potentially beneficial functions of the ETB receptor, such as vasodilation and ET-1 clearance.[16] This selectivity is a key feature of this compound's pharmacological profile.

The downstream signaling cascade of ET-1 binding to the ETA receptor is depicted in the following diagram:

Caption: ET-1/ET-A Receptor Signaling Pathway.

B. Pharmacological Profile and Clinical Efficacy

This compound exhibits a high selectivity for the ETA receptor over the ETB receptor.[17] This selectivity has been quantified in various in vitro systems, as summarized in the table below.

| Parameter | ETA Receptor | ETB Receptor | Selectivity Ratio (ETB/ETA) | Reference |

| Ki (nM) | ~0.011 | >4.4 | >400 | [9] |

| Affinity (nM) | ~1 | ~195 | ~195 | [9] |

| Selectivity Ratio | - | - | 200:1 | [17] |

The clinical efficacy of this compound in PAH has been robustly demonstrated in the this compound in Pulmonary Arterial Hypertension, Randomized, Double-Blind, Placebo-Controlled, Multicenter, Efficacy Studies 1 and 2 (ARIES-1 and ARIES-2).[18][19] These pivotal trials showed significant improvements in exercise capacity, as measured by the 6-minute walk distance (6MWD), and other key clinical endpoints.[18][19]

| Study | Treatment Group | Placebo-Corrected Change in 6MWD (meters) | p-value | Reference |

| ARIES-1 | This compound 5 mg | 31 | 0.008 | [18][19] |

| This compound 10 mg | 51 | <0.001 | [18][19] | |

| ARIES-2 | This compound 2.5 mg | 32 | 0.022 | [18][19] |

| This compound 5 mg | 59 | <0.001 | [18][19] |

Furthermore, long-term extension studies of the ARIES trials have demonstrated sustained efficacy and a favorable safety profile for this compound.[20] Hemodynamic parameters in patients treated with this compound also showed significant improvements.

| Hemodynamic Parameter | Change from Baseline | Reference |

| Mean Pulmonary Arterial Pressure (mPAP) | Decreased | [7] |

| Pulmonary Vascular Resistance (PVR) | Decreased | [7] |

| Cardiac Index (CI) | Increased | [7] |

IV. Experimental Protocols for Studying the Endothelin System

A thorough investigation of the endothelin system and the effects of antagonists like this compound requires a suite of well-validated in vitro and in vivo assays.

A. In Vitro Assays

This protocol describes a quantitative sandwich enzyme immunoassay for the measurement of ET-1 in biological fluids.

Principle: A monoclonal antibody specific for ET-1 is pre-coated onto a microplate.[15] Standards and samples are added to the wells, and ET-1 binds to the immobilized antibody.[15] An enzyme-linked monoclonal antibody specific for ET-1 is then added, followed by a substrate solution.[15] The color development is proportional to the amount of ET-1 and is measured spectrophotometrically.[15]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.[15][21]

-

Standard and Sample Addition: Add 100 µL of standard or sample to each well.[21] Cover with an adhesive strip and incubate for 2 hours at 37°C.[21]

-

Washing: Aspirate each well and wash three times with 300 µL of wash buffer.[21]

-

Detection Antibody Addition: Add 100 µL of biotin-conjugated detection antibody to each well.[21] Cover and incubate for 1 hour at 37°C.[21]

-

Washing: Repeat the aspiration and wash step.

-

Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP to each well.[21] Cover and incubate for 1 hour at 37°C.[21]

-

Washing: Repeat the aspiration and wash step.

-

Substrate Addition: Add 90 µL of TMB substrate solution to each well.[21] Incubate for 15-30 minutes at 37°C in the dark.[21]

-

Stop Reaction: Add 50 µL of stop solution to each well.[21]

-

Data Acquisition: Read the absorbance at 450 nm within 5 minutes.[21]

This protocol is used to determine the binding affinity of compounds for the ETA and ETB receptors.

Principle: This assay measures the competition between a radiolabeled ligand (e.g., [125I]-ET-1) and an unlabeled test compound (e.g., this compound) for binding to receptors in a cell membrane preparation.[16][22]

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing either the human ETA or ETB receptor.

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

50 µL of unlabeled test compound at various concentrations.

-

50 µL of radiolabeled ligand (e.g., [125I]-ET-1) at a fixed concentration (typically near its Kd).

-

100 µL of the cell membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of the test compound and calculate the Ki value using the Cheng-Prusoff equation.

These assays measure the functional consequences of endothelin receptor activation or inhibition.

Principle: Changes in intracellular second messengers, such as calcium (Ca2+) or inositol monophosphate (IP1), are measured in response to ET-1 stimulation in the presence or absence of a test compound.[3]

Step-by-Step Methodology (Calcium Flux Assay):

-

Cell Plating: Plate cells expressing the target endothelin receptor in a 96-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add the test compound at various concentrations to the wells.

-

ET-1 Stimulation: Add a fixed concentration of ET-1 to stimulate the cells.

-